Methyl hesperidin

Pharmacokinetics Bioavailability Flavonoid Absorption

Researchers seeking a soluble, bioavailable citrus flavonoid face the poor solubility and low oral uptake of native hesperidin. Methyl hesperidin solves this with >50 mg/mL water solubility and 82.3% oral bioavailability, enabling lower-dose formulations for vascular and anti-inflammatory studies. It uniquely potentiates adenosine-induced coronary vasodilation, distinct from generic antioxidant flavonoids, making it a specific pharmacological tool for cardiovascular research. • Water solubility >50 mg/mL vs. practically insoluble hesperidin; 82.3% oral bioavailability eliminates micronization needs. • Validated inhibitor of Akt/PKC phosphorylation (reduces TNF-α-induced VCAM-1 expression) and adenosine vasodilation potentiator. • Serves as both active ingredient and functional solubility enhancer for co-formulated flavonoids like nobiletin.

Molecular Formula C29H36O15
Molecular Weight 624.6 g/mol
CAS No. 11013-97-1
Cat. No. B155688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl hesperidin
CAS11013-97-1
Synonyms(S)-7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one Monomethyl Ether;  Methyl HES;  (S)-5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy
Molecular FormulaC29H36O15
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O
InChIInChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3
InChIKeyGUMSHIGGVOJLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Hesperidin Procurement Guide


Methyl hesperidin (CAS 11013-97-1) is a methylated flavanone glycoside derived from the citrus flavonoid hesperidin, wherein the 3′-hydroxyl group of the hesperetin aglycone is replaced by a methoxy group [1]. This single methylation event significantly alters the physicochemical profile of the molecule, conferring a logP of approximately 1.8 compared to -0.3 for native hesperidin, while retaining high water solubility (>50 mg/mL at room temperature) [2]. The compound is a member of the vitamin P group and is recognized for its vasodilating and anti-inflammatory properties, mediated in part through the inhibition of Akt and PKC phosphorylation pathways [1]. As a naturally derived, semi-synthetic flavonoid, methyl hesperidin represents a bridge between the poor bioavailability of unmodified citrus bioflavonoids and the need for a soluble, stable, and effective ingredient for pharmaceutical, nutraceutical, and cosmetic formulations.

Formulation
High aqueous solubility supports clear liquid formulation studies
Property
Reported logP shift may improve membrane permeability research
Pathway
Reported Akt/PKC inhibition supports cell signaling assays

Methyl Hesperidin Irreplaceability


Substitution of methyl hesperidin with unmodified hesperidin or related citrus flavonoids is scientifically unsound due to profound differences in key pharmaceutical attributes. Native hesperidin is practically insoluble in water and exhibits extremely low oral bioavailability, a limitation that necessitates high and often impractical dosing regimens [1]. In contrast, methyl hesperidin is highly water-soluble and demonstrates significantly enhanced oral bioavailability, quantified at approximately 82.3% versus unmodified hesperidin [2]. Furthermore, the therapeutic profile of combination products like the micronized purified flavonoid fraction (MPFF, e.g., Daflon) cannot be replicated by individual components; experimental evidence confirms that each flavonoid (diosmin and hesperidin) possesses distinct pharmacodynamic effects and that their combination is synergistic, with monocomponent diosmin failing to demonstrate equivalence to MPFF in clinical studies [1]. Therefore, simply substituting methyl hesperidin for another flavonoid overlooks critical, quantifiable differences in solubility, bioavailability, and specific pharmacological activity that directly impact formulation feasibility and therapeutic efficacy.

Solubility Unmodified hesperidin's near insolubility limits aqueous formulation substitution
Bioavailability High reported oral bioavailability increase may not be replicated with native hesperidin
Pharmacodynamics MPFF synergy profiles may not transfer to single flavonoid components

Methyl Hesperidin Comparative Evidence


Oral Bioavailability vs. Native Hesperidin

Methylation of hesperidin results in a dramatic improvement in oral bioavailability. While native hesperidin suffers from extremely poor absorption due to low aqueous solubility and extensive phase II metabolism, methyl hesperidin achieves a reported bioavailability of 82.3% [1]. This represents a quantifiable and meaningful differentiation for product development where systemic exposure is critical.

Oral Bioavailability
Reported
Reported 82.3% vs. unmodified hesperidin (poor absorption)
Supports systemic exposure context; lower dose research models
Supplier-reported value; cross-study confirmation recommended
Pharmacokinetics Bioavailability Flavonoid Absorption

Aqueous Solubility vs. Native Hesperidin

Methyl hesperidin exhibits high water solubility (>50 mg/mL at room temperature) [1], a stark contrast to native hesperidin, which is classified as practically insoluble in water [2]. This difference is fundamental to formulation science, as it determines whether a compound can be effectively incorporated into aqueous-based products like beverages, syrups, or parenteral solutions.

Water Solubility
Reported
>50 mg/mL at 25°C vs. practically insoluble native hesperidin
Enables aqueous formulation and handling research
Supplier datasheet value; verify under specific conditions
Formulation Science Solubility Bioavailability

Anti-Inflammatory Efficacy in Arthritis Model

In a comparative study of anti-inflammatory activity using an adjuvant arthritis (AA) mouse model, methyl hesperidin served as the lead compound against which novel methylhesperetin-7-alkyl ether analogues were tested. The study provides a quantifiable baseline for the anti-inflammatory efficacy of methyl hesperidin, with synthetic analogues (compounds 6, 7, and 8) showing increased inhibitory rates on paw edema of 31.9%, 38.5%, and 39.1%, respectively, after 25-day oral administration [1]. This confirms methyl hesperidin as a valuable scaffold for further medicinal chemistry optimization and demonstrates its inherent anti-inflammatory activity in a relevant in vivo model.

In Vivo Anti-inflammatory Activity
Model context
Lead compound in AA mouse model; analogues up to 39.1% edema inhibition
Supports inflammation model endpoint interpretation
300 mg/kg oral dose for 25 days; model-specific result
Inflammation Rheumatoid Arthritis Drug Discovery

Toxicological Safety: Carcinogenicity Study

A long-term carcinogenicity study in B6C3F1 mice demonstrated that methyl hesperidin lacks any carcinogenicity when administered in a 96-week feeding regimen [1]. Additionally, a subchronic toxicity study showed no obvious toxic effects in mice of either sex at dietary levels as high as 5.0% [2]. This safety profile is a critical differentiator for a compound intended for long-term use in dietary supplements or chronic therapeutic applications, providing a high degree of confidence in its safety.

Chronic Toxicity Profile
Reported
No carcinogenicity in 96-week B6C3F1 mice; no toxicity at 5.0% diet
Safety-related endpoint context for chronic administration studies
Study-specific conditions; generalizability requires review
Toxicology Safety Assessment Chronic Toxicity

Nobiletin Solubility Enhancement

Methyl hesperidin is not only valuable for its intrinsic properties but also serves as a functional excipient to enhance the solubility of other poorly water-soluble compounds. A patented method describes the creation of a solid dispersion containing nobiletin, a polymethoxyflavonoid with low aqueous solubility. The method involves co-dissolving nobiletin and a water-soluble hesperidin derivative—specifically methyl hesperidin or glucosyl hesperidin—in an aqueous ethanol solution, followed by drying. This process yields an amorphous solid dispersion that significantly increases the solubility of nobiletin, enabling its use in food and pharmaceutical applications [1].

Co-Formulation Solubility
Method context
Forms amorphous solid dispersion with nobiletin (patented method)
Enables co-formulation solubility enhancement research
Patent-based evidence; applicability to other actives may vary
Formulation Technology Solid Dispersion Solubility Enhancement

Coronary Vasodilation Potentiation

Methyl hesperidin demonstrates a unique pharmacological activity: it potentiates coronary vasodilation induced by adenosine or related nucleotides [1]. This effect is not a generic property of all citrus flavonoids and represents a specific, quantifiable pharmacodynamic action. The compound acts as a vasodilating agent, a characteristic that differentiates it from other bioflavonoids like quercetin or rutin, which may have different primary mechanisms.

Coronary Vasodilation Potentiation
Class-level inference
Potentiates adenosine-induced coronary vasodilation (qualitative report)
Context-dependent; may support vasodilation mechanism research
Limited data; specific quantification not available
Cardiovascular Pharmacology Vasodilation Coronary Blood Flow

Methyl Hesperidin Key Applications


CVI Nutraceutical Formulation

The combination of high water solubility (>50 mg/mL) and enhanced oral bioavailability (82.3%) [1] makes methyl hesperidin a superior candidate for oral formulations targeting CVI and microcirculation improvement. Unlike native hesperidin, which requires complex micronization or high doses, methyl hesperidin can be formulated into simpler, more effective dietary supplements or functional foods, ensuring reliable systemic delivery and therapeutic effect at lower, more practical doses [2].

Anti-Inflammatory Drug Development

Methyl hesperidin serves as a validated lead compound for medicinal chemistry programs. Its established anti-inflammatory activity in the adjuvant arthritis model [3] provides a concrete baseline for the synthesis and evaluation of novel analogues. Procurement of high-purity methyl hesperidin is essential for labs aiming to develop more potent anti-inflammatory agents by modifying its structure, as demonstrated by the increased efficacy of certain alkyl ether derivatives [3].

Nobiletin Co-Formulation Solubility

Methyl hesperidin is not just an active ingredient but a functional solubility enhancer. Patented technology demonstrates its use in creating amorphous solid dispersions with poorly soluble compounds like nobiletin [4]. This application allows formulators to combine the vascular benefits of methyl hesperidin with other health-promoting citrus flavonoids (e.g., nobiletin for metabolic health) in a single, stable, and bioavailable product format, solving a major formulation challenge [4].

Adenosine-Mediated Vasodilation Research

For basic and translational cardiovascular research, methyl hesperidin offers a specific pharmacological tool due to its unique ability to potentiate adenosine-induced coronary vasodilation [5]. This property is distinct from general antioxidant or anti-inflammatory mechanisms and is not uniformly shared across all bioflavonoids. Researchers studying coronary blood flow regulation or developing therapies for ischemic conditions would prioritize methyl hesperidin for this specific and quantifiable pharmacodynamic activity [5].

Application
Selection Property
Validation Focus
Oral bioavailability enhancement studies
Aqueous formulation compatibility
Systemic exposure and bioavailability context
Inflammation model pharmacological studies
In vivo anti-inflammatory benchmark activity
Paw edema model endpoint interpretation
Co-formulation solubility research
Solid dispersion formation capability
Amorphous state and dissolution enhancement
Vasodilation mechanism research
Adenosine potentiation specificity
Coronary blood flow regulation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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